Dibutyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHYPJRHGVZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |
| Record name | Dibutyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |
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DSSTOX Substance ID |
DTXSID3040728 | |
| Record name | Phosphoric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phosphoric acid, dibutyl ester | |
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| Record name | Dibutyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | DIBUTYL PHOSPHATE | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/69 | |
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| Record name | Dibutyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIBUTYL PHOSPHATE | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/69 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
370 °F (ICSC, 2023), 188 °C o.c. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
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Solubility |
18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Dibutyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/69 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dibutyl phosphate | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/69 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dibutyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Tributyl phosphate (20%); Monobutyl phosphate (16%) | |
| Record name | DIBUTYL PHOSPHATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
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Color/Form |
Pale-amber liquid or oil | |
CAS No. |
107-66-4, 19069-28-4 | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phosphoric acid, dibutyl ester | |
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| Record name | Dibutyl hydrogen phosphate | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIBUTYL PHOSPHATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Phosphoric acid, dibutyl ester | |
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Melting Point |
8.6 °F (ICSC, 2023), -13 °C | |
| Record name | DIBUTYL PHOSPHATE | |
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| Record name | DIBUTYL PHOSPHATE | |
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| Record name | DIBUTYL PHOSPHATE | |
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Contextualization Within Organophosphate Chemistry
Organophosphate chemistry encompasses a vast and varied class of organic compounds containing phosphorus. While the term often brings to mind neurotoxic insecticides, the field is much broader, including compounds with a wide range of properties and applications. acs.org These compounds are fundamentally characterized by a phosphate (B84403) group, but the broader definition includes various structures where carbon is bonded to phosphorus.
Dibutylphosphate is a dialkyl phosphate, a specific subclass of organophosphorus compounds. ontosight.ai Its structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three others. Two of these single-bonded oxygen atoms are connected to butyl groups, while the third is bonded to a hydrogen atom, imparting acidic characteristics to the molecule. noaa.govchemicalbook.com This molecular architecture is key to its chemical reactivity and behavior.
The study of DBP is crucial for understanding the degradation and metabolism of more complex organophosphorus compounds. biorxiv.org Notably, it is a primary metabolite of tributyl phosphate (TBP), an industrial chemical with widespread use. industrialchemicals.gov.aueuropa.eupublisso.de The transformation of TBP into DBP is a pivotal step in its biological processing and its fate in the environment. biorxiv.org
Significance of Dibutylphosphate in Scientific Inquiry
Radiolytic and Thermal Degradation Products of Tributyl Phosphate (TBP)
Tributyl phosphate is susceptible to degradation through both radiolysis and acid hydrolysis, processes that yield DBP and, to a lesser extent, monobutyl phosphate (MBP). researchgate.nettandfonline.comresearchgate.net The degradation of TBP is a concern in nuclear fuel reprocessing, as the formation of DBP can negatively impact the efficiency of uranium and plutonium extraction. researchgate.net
Influence of Nitric Acid and Other Chemical Conditions
The degradation of TBP is significantly influenced by the presence of nitric acid and temperature. The rate of TBP hydrolysis is first-order concerning TBP concentration and increases with rising temperature and nitric acid concentration. pnnl.govosti.gov In the presence of nitric acid, TBP degradation can occur through two primary mechanisms: acid hydrolysis at lower acid concentrations (<2 M) and dealkylation at higher concentrations. researchgate.net
Studies have shown that the rate of DBP formation is dependent on both temperature and the concentration of nitric acid and uranyl nitrate (B79036). osti.gov For instance, in a 30% TBP-dodecane solution containing 0.68 M nitric acid, the DBP formation rate was observed to increase significantly with temperature. osti.gov Furthermore, the presence of metal ions like plutonium can promote TBP hydrolysis through both alpha radiolysis and metal-ion-induced hydrolysis. osti.goviaea.org In fact, metal-ion-induced hydrolysis can be the dominant degradation mechanism for plutonium with moderate specific activity. osti.gov
The following table summarizes the effect of temperature on the degradation rate of TBP in the presence of plutonium.
| Temperature (°C) | TBP Degradation Rate (mg Pu/L·h) |
| 25 | 2.46 |
| 80 | 127.1 |
| Data normalized for a constant organic-phase plutonium concentration of ~20 g/L in 30% TBP-DD solutions containing 0.68 M HNO3. osti.gov |
Hydrolysis in a 30% TBP solution can lead to the breakdown of nitrogen-containing radiolysis products and the additional formation of DBP and MBP. researchgate.netresearchgate.net
Mechanism of Formation in Nuclear Fuel Reprocessing (PUREX Process)
In the PUREX (Plutonium and Uranium Recovery by Extraction) process, TBP is used as an extractant to separate uranium and plutonium from spent nuclear fuel. tandfonline.comresearchgate.net During this process, TBP is exposed to radiation and acidic conditions, leading to its degradation and the formation of DBP. tandfonline.comresearchgate.net DBP is the primary degradation product of TBP in the PUREX process. researchgate.netacs.org
The formation of DBP in the PUREX process is problematic because it can form strong, soluble complexes with metal ions, particularly tetravalent actinides like plutonium(IV) and zirconium(IV). researchgate.nettandfonline.com This complexation can interfere with the stripping of these elements from the organic phase, leading to losses in the recovery process. unt.eduscispace.com The presence of DBP can also lead to the formation of emulsions and a "third phase" at the aqueous/organic interface, which can disrupt the separation process. researchgate.nettandfonline.comacs.org
The rate of TBP hydrolysis under PUREX operating conditions leads to the formation of DBP, which then complexes with uranium or other present metallic ions. pnnl.gov At least 90% of the formed DBP is carried by the solvent to the solvent recovery facilities. pnnl.gov
Biochemical Pathways of Tributyl Phosphate Degradation Leading to Dibutylphosphate
Microorganisms have evolved pathways to degrade TBP, utilizing it as a source of carbon and phosphorus. nih.govbiorxiv.org This biodegradation process involves the sequential hydrolysis of TBP, with DBP being a key intermediate.
Enzymatic Conversion by Phosphodiesterase and Phosphomonoesterase
The enzymatic degradation of TBP is a stepwise process. researchgate.net The initial step is the conversion of TBP to DBP, a reaction catalyzed by a phosphotriesterase (PTE). biorxiv.orgresearchgate.net Subsequently, a phosphodiesterase (PDE) hydrolyzes DBP to monobutyl phosphate (MBP). biorxiv.orgresearchgate.net Finally, a phosphomonoesterase (PME), or phosphatase, acts on MBP to produce n-butanol and inorganic phosphate. biorxiv.orgresearchgate.net This complete hydrolysis allows certain bacteria to utilize TBP as their sole source of carbon and phosphorus. biorxiv.orgresearchgate.net
The involvement of PDE and PME in the degradation of TBP has been demonstrated in Sphingobium sp. strain RSMS. researchgate.net While the PTE for this strain has not been identified, the subsequent enzymatic steps are understood. researchgate.net Similarly, in the degradation of other organophosphorus compounds like tris(2-chloroethyl) phosphate (TCEP) by Sphingobium sp. strain TCM1, a PTE, PDE, and PME are all believed to be involved. nih.gov
Microbial Degradation by Specific Bacterial Strains (e.g., Sphingobium sp. RSMS)
Several bacterial strains have been identified that can degrade TBP. biorxiv.org Among these, Sphingobium sp. strain RSMS, isolated from a radioactive solid waste management site, has shown remarkable efficiency in degrading TBP. nih.govresearchgate.net This strain can completely degrade 7.98 g/L of TBP within three days and also fully degrades 20 mM of DBP within two days. nih.govresearchgate.net Gas chromatography and spectrophotometry analyses have confirmed that DBP is an intermediate in the biodegradation of TBP by this strain, with butanol and phosphate as the final products. nih.govresearchgate.net
The RSMS strain utilizes both TBP and DBP as its sole source of carbon and phosphorus for growth. nih.govresearchgate.net The degradation process is, however, suppressed by high concentrations of glucose. nih.govresearchgate.net Other bacteria, such as Klebsiella pneumoniae S3, have also been shown to biotransform TBP to DBP. nih.gov
The table below shows the TBP degradation capabilities of Sphingobium sp. RSMS at different scales.
| Scale | TBP Concentration | Degradation Time | Degradation Efficiency |
| Lab Scale | 30 mM | 3 days | ~100% |
| 30 L Scale | 28 mM | 3 days | Near complete |
| 205 L Scale | 21 mM | 15 days | ~70% of lab scale |
| Data from scale-up studies of TBP biodegradation by Sphingobium sp. RSMS. barc.gov.in |
Photocatalytic Degradation of Tributyl Phosphate Yielding Dibutylphosphate
Photocatalysis offers another route for the degradation of TBP. Studies have shown that in the presence of a catalyst like titanium dioxide (TiO2) and under UV-A radiation, TBP can be effectively degraded. researchgate.netcabidigitallibrary.org Research has demonstrated that DBP is an intermediate product in the photocatalytic degradation of TBP. researchgate.netcabidigitallibrary.org
The process involves the mineralization of both TBP and DBP, with the kinetics of mineralization being well-described by the Langmuir-Hinshelwood model. researchgate.net Interestingly, the same types of carboxylic acids are formed during the degradation of both TBP and DBP through this method. researchgate.netcabidigitallibrary.org
Analytical Methodologies for Dibutylphosphate
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of DBP from complex mixtures. Both high-performance liquid chromatography and gas chromatography are widely employed for this purpose.
High-performance liquid chromatography (HPLC) provides a robust method for the analysis of DBP, particularly in aqueous samples. researchgate.net Reverse-phase (RP) HPLC is a common approach for separating DBP. sielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. sielc.com
Several column types have been utilized for the HPLC analysis of DBP. For instance, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been demonstrated to be effective. sielc.com Another suitable column is the RP18e. researchgate.net The mobile phase composition is critical for achieving good separation. A mixture of acetonitrile (B52724) and water is often used, with the addition of an acid like phosphoric acid or formic acid to improve peak shape and retention. sielc.com For applications requiring mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com
Detection of DBP in HPLC can be accomplished using various detectors. A refractive index (RI) detector has been successfully used to quantify DBP down to the parts-per-million (ppm) level. researchgate.net Ultraviolet (UV) detectors are also employed for the analysis of DBP. researchgate.net
Table 1: HPLC Methods for Dibutylphosphate Analysis
| Parameter | Method 1 | Method 2 |
| Column | Newcrom R1 | RP18e |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Methanol, Water (6:4 ratio) |
| Detector | Not specified | UV Detector |
| Application | Analysis of Ammonium (B1175870) dibutyl phosphate (B84403) | Quantification of Dibutylphosphate |
| This table is based on data from SIELC Technologies and a discussion on ResearchGate. sielc.comresearchgate.net |
Gas chromatography (GC) is a highly sensitive technique for the determination of DBP, especially in organic matrices. scirp.org Due to the low volatility of DBP, a derivatization step is typically required to convert it into a more volatile compound before GC analysis. scirp.orgwikisource.org Common derivatizing agents include diazomethane, which converts DBP into its methyl ester, and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms a trimethylsilyl (B98337) derivative. scirp.orgcdc.gov
The choice of GC column is important for separating the DBP derivative from other components in the sample. Packed columns, such as a 4-meter stainless steel column packed with 10% XE-60, have been used. scirp.org Another option is a 1.2-meter glass column with 3% OV-101 on Chromosorb WHP. wikisource.org
Flame Ionization Detectors (FID) and Flame Photometric Detectors (FPD) with a phosphorus filter are commonly used for the detection of DBP derivatives, offering high sensitivity. scirp.orgwikisource.org The operating conditions, including injector, column, and detector temperatures, as well as carrier gas flow rate, must be optimized to achieve good chromatographic separation. For example, with a 10% XE-60 column, typical temperatures for the column, injector, and detector are 230°C, 260°C, and 260°C, respectively, with nitrogen as the carrier gas. scirp.org
Table 2: Gas Chromatography Parameters for Dibutylphosphate Analysis
| Parameter | NIOSH Method 5017 | Method by G. Singh et al. |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Diazomethane |
| Column | 1.2 m x 6-mm OD glass; 3% OV-101 on 100/120 mesh Chromosorb WHP | 4 m x 1/8" dia stainless steel; 10% XE-60 |
| Carrier Gas | Helium, 30 mL/min | Nitrogen, 30 mL/min |
| Injector Temperature | 220°C | 260°C |
| Column Temperature | 155°C | 230°C |
| Detector Temperature | 210°C | 260°C |
| Detector | Phosphorus FPD | Flame Ionization Detector (FID) |
| This table is compiled from information in the NIOSH Manual of Analytical Methods and a publication by G. Singh et al. scirp.orgwikisource.org |
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful tool for the analysis of DBP, providing high sensitivity and selectivity. It can be used in conjunction with chromatographic separation or for direct sample analysis.
Electrospray ionization mass spectrometry (ESI-MS) has been shown to be a fast and reliable method for the direct determination of DBP without the need for prior sample extraction or derivatization. nih.govacs.org This technique is particularly advantageous for process control applications where rapid analysis is required. nih.govacs.org
DBP can be detected in both positive and negative ionization modes. nih.govacs.org In the negative ionization mode, DBP readily forms the [M-H]⁻ ion, which is abundant and allows for precise quantification. nih.govacs.org This mode has been used to determine DBP concentrations up to 1 g/L in a tributylphosphate (TBP) matrix. nih.govacs.org For lower concentrations of DBP, the positive ionization mode can be more attractive. nih.govacs.org In this mode, DBP can be detected as clusters with TBP, such as the [2TBP, HDBP + H]⁺ ion at m/z 743, enabling the quantification of small amounts of DBP in commercial TBP. nih.govacs.org
Isotope dilution mass spectrometry (IDMS) is a high-accuracy analytical technique that can be applied to the quantification of DBP. This method involves the use of a stable, isotopically labeled internal standard of DBP. The isotopically labeled standard is added to the sample at a known concentration. By measuring the ratio of the signal from the native DBP to the signal from the isotopically labeled standard using a mass spectrometer, a very accurate and precise quantification can be achieved. nist.govresearchgate.net
This technique is considered a primary method of measurement because it is largely unaffected by sample matrix effects and variations in instrument response. nist.govresearchgate.net When coupled with a separation technique like liquid chromatography (LC-MS/MS), IDMS provides a powerful tool for the accurate determination of DBP in complex samples. nih.govnih.gov
Spectroscopic Methods
Spectroscopic methods offer alternative approaches for the determination of DBP, often relying on the chemical reactions of the phosphate group or the interaction of the molecule with light.
One common spectrophotometric method involves the conversion of DBP to orthophosphate, which is then reacted to form a colored complex. researchgate.net For instance, DBP can be digested with potassium peroxodisulfate in a dilute sulfuric acid solution to quantitatively convert it to phosphate ions. researchgate.net These phosphate ions can then be reacted with ammonium molybdate (B1676688) to form a phosphomolybdate complex, which can be measured spectrophotometrically. researchgate.net The intensity of the resulting color is proportional to the concentration of DBP in the original sample. researchgate.net This method has been shown to be accurate for DBP concentrations in the range of 30 to 200 mg/L. researchgate.net
Infrared (IR) spectroscopy has also been used for the determination of DBP. This technique is based on the absorption of infrared radiation by the P=O bond in the DBP molecule, which has a characteristic absorption band around 1230 cm⁻¹. However, this method can have a poor detection limit due to potential interferences from TBP, which also contains a P=O bond. researchgate.net
Ligand-sensitized fluorescence spectroscopy is another reported method for DBP determination. This technique involves the use of a fluorescent probe, such as a terbium(III) complex, which can interact with DBP and result in a change in fluorescence that is proportional to the DBP concentration. scirp.org
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of dibutylphosphate, often through indirect methods involving complexation or titration. While DBP itself does not have strong chromophores for direct analysis in the UV-Vis spectrum, its interaction with other compounds can produce measurable spectral changes.
Titration studies utilize UV-Vis spectroscopy to monitor the interaction of DBP with specific receptors or metal ions. For instance, the titration of DBP with certain quaternized-oligourea receptors in a chloroform/DMSO solvent system results in noticeable shifts in the UV absorption spectrum. researchgate.net These shifts, observed at specific wavelengths, can be used to determine the binding affinity and stoichiometry of the interaction.
Key Research Findings from UV-Vis Titration of Dibutylphosphate:
| Titrating Agent | Monitored Wavelength (λ) | Solvent System |
| Receptor D1 | 310 nm | Chloroform/DMSO (1% DMSO) |
| Receptor D2 | 238 nm | Chloroform/DMSO (1% DMSO) |
| Receptor D3 | 285 nm | Chloroform/DMSO (1% DMSO) |
In other applications, particularly in studies related to nuclear reprocessing, UV-Vis spectroscopy has been used to monitor the kinetics of reactions involving species that DBP interacts with. For example, it was employed to track the reduction of Technetium(VII) by hydrazine, a preliminary step in studies investigating the speciation of technetium with DBP. unlv.edu Furthermore, the similarity in UV-visible spectra of different organic phases (heavy and light) formed during the extraction of Technetium(IV) with DBP indicates that the speciation of the metal is related in both phases, even if the concentration differs significantly. nih.govacs.org
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique used to obtain detailed information about the local atomic environment of a specific element. It is particularly valuable for speciation studies of DBP in complex systems, such as those found in nuclear fuel reprocessing, as it can elucidate the structure of DBP-metal complexes in solution or other non-crystalline states. mdpi.com
The technique works by analyzing the fine structure in the X-ray absorption spectrum of an element, which arises from the scattering of photoelectrons by neighboring atoms. This analysis provides quantitative information on the types of neighboring atoms, their distance from the central absorbing atom (bond length), and their number (coordination number).
In the context of DBP, EXAFS is used to characterize the coordination environment of metal ions complexed with the phosphate ligand. Research on technetium (Tc) speciation has extensively used EXAFS to identify the specific forms of Tc-DBP complexes under different conditions. nih.govacs.orgacs.org
Detailed Research Findings from EXAFS Analysis of Tc-DBP Complexes:
| System Studied | Identified Species | Key Structural Findings |
| Tc(IV) extracted into HDBP/dodecane from 3 M HNO₃ (Light Organic Phase) | Tc(NO₃)₃(DBP)(HDBP)₂ | Monomeric Tc(IV) species coordinated to nitrate (B79036) and DBP anions. nih.govacs.org |
| Tc(IV) extracted into HDBP/dodecane from 3 M HNO₃ (Heavy Organic Phase) | Tc(NO₃)₂(DBP)₂(HDBP)₂ | Monomeric Tc(IV) species with a higher ratio of DBP to nitrate ligands. nih.govacs.org |
| Tc(IV) extracted from H₂O into HDBP/dodecane | [Tc₂O₂(DBP·HDBP)₄] | Dimeric species with a Tc-Tc interatomic distance of approximately 2.55(3) Å. unlv.eduacs.org |
| Tc(IV) extracted from 1 M HNO₃ into HDBP/dodecane | [Tc₂O(NO₃)₂(DBP)₂(DBP·HDBP)₂] | Dimeric species with a Tc-Tc interatomic distance of approximately 3.57(4) Å. unlv.eduacs.org |
These studies demonstrate the capability of EXAFS to distinguish between monomeric and dimeric species and to determine the precise composition of the first coordination shell around the metal center, providing invaluable data for understanding the chemical behavior of DBP in nuclear separation processes. acs.orgacs.org
Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) Spectroscopy
Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) spectroscopy is a widely used technique for analyzing the chemical composition of liquid and solid samples with minimal preparation. mt.com The method relies on measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the material's functional groups. specac.com In ATR, an IR beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.com
FTIR-ATR is particularly useful for studying DBP as it allows for the identification of key functional groups and the monitoring of changes in their chemical environment. The technique is sensitive to vibrations of the phosphate group, which are fundamental to understanding DBP's interactions.
Key vibrational bands for organophosphorus compounds like DBP include:
P=O (phosphoryl) stretching: This is a strong absorption band and its position is sensitive to hydrogen bonding and coordination with metal ions. For organophosphorus compounds, this vibration is often observed in the 1280-1140 cm⁻¹ region. cwejournal.orgmdpi.com
P-O-C (phosphate ester) stretching: These vibrations typically appear in the 1050-950 cm⁻¹ region.
P-O(H) vibrations: In acidic organophosphates, bands associated with P-O(H) groups are found in the 1200-900 cm⁻¹ range. nih.gov
Studies on the degradation of TBP to DBP have used FTIR-ATR to monitor the process. As the concentration of DBP increases relative to TBP, the transmittance intensity of spectra below 1,200 cm⁻¹ decreases, indicating changes in the molecular structure and composition of the mixture. researchgate.net This semi-quantitative method allows for tracking the hydrolysis process by observing changes in the characteristic IR bands. researchgate.net
Characteristic FTIR Absorption Regions for Dibutylphosphate and Related Compounds:
| Functional Group | Wavenumber Range (cm⁻¹) | Significance |
| P=O stretch | ~1280 | Sensitive to coordination and hydrogen bonding. mdpi.com |
| C-O-(P) in-phase vibration | ~1028 | Characteristic of the phosphate ester linkage. researchgate.net |
| P-O-(C) stretch | ~910 | Characteristic of the phosphate ester linkage. researchgate.net |
| P-O(H) vibrations | 1200 - 900 | Indicates the presence of the acidic proton. nih.gov |
Advanced Analytical Techniques for Speciation Studies
Speciation analysis, which is the identification and quantification of the different chemical forms of an element or compound, is critical for understanding the behavior of DBP in industrial and environmental systems. nih.gov The toxicity, mobility, and chemical reactivity of DBP are highly dependent on whether it exists as a free anion, a protonated acid, or as a complex with a metal ion. Several advanced analytical techniques are employed for these detailed speciation studies.
EXAFS and XANES: As detailed in section 3.3.2, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a premier technique for determining the local coordination environment of metals complexed with DBP. mdpi.com A related technique, X-ray Absorption Near Edge Structure (XANES), provides information on the oxidation state and coordination geometry (e.g., octahedral) of the central atom. acs.org Together, they provide a comprehensive picture of the specific metal-DBP species present. For example, XANES analysis has been used to confirm the presence of octahedral Tc(IV) complexes as the main species in both light and heavy organic phases during solvent extraction. nih.govacs.org
Hyphenated Techniques: These techniques combine a separation method with a sensitive detection method.
Chromatography-Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for separating different DBP-containing species and identifying them based on their mass-to-charge ratio. nih.govresearchgate.net ESI-MS has been used to identify stoichiometries of metal-DBP complexes, such as M(NO₃)₂(DBP)₂(HDBP)₂ for Zirconium (Zr). nih.gov
Spectroscopic and Computational Combinations: Modern speciation studies often combine multiple experimental techniques with theoretical calculations. For instance, species suggested by EXAFS analysis can be further analyzed using Density Functional Theory (DFT) calculations to confirm the stability of the proposed structures and explore potential stereoisomers. nih.govacs.org This integrated approach provides a more robust and detailed understanding of the complex chemistry of dibutylphosphate.
Complexation and Interaction Chemistry of Dibutylphosphate
Complex Formation with Metal Ions in Solvent Extraction Systems
Dibutylphosphate's interaction with metal ions is a critical factor in the performance of solvent extraction processes like PUREX (Plutonium and Uranium Recovery by Extraction). It readily forms complexes with actinides and lanthanides, altering their distribution between the aqueous and organic phases. researchgate.netacs.org
Actinide Complexation (e.g., Uranium, Plutonium, Neptunium, Technetium)
Dibutylphosphate forms strong, organic-soluble complexes with actinide ions, which can interfere with the careful control of actinide distribution essential for successful nuclear fuel reprocessing. researchgate.net The complexation behavior varies depending on the actinide and the conditions of the solvent system. researchgate.net
For instance, studies on the complexation of uranium(VI) with HDBP in 30% TBP/organic diluent solutions have revealed the formation of a range of complexes. researchgate.net At high nitric acid concentrations in the organic phase, HDBP can displace TBP to form UO₂(NO₃)₂(HDBP)(TBP) or UO₂(NO₃)₂(HDBP)₂. researchgate.net At lower nitric acid loadings, HDBP can deprotonate and act as a chelating ligand, displacing nitrate (B79036) ions to form species like UO₂(DBP)₂(HDBP)ₓ or UO₂(NO₃)(DBP)(HDBP)ₓ (where x = 1 or 2). researchgate.net
In the case of neptunium(IV), evidence suggests the formation of at least two different complexes where nitrate groups are displaced by the DBP⁻ anion. researchgate.net Conversely, for uranium(IV), it is believed that TBP molecules are displaced by HDBP at higher HDBP concentrations, forming U(NO₃)₄(HDBP)(TBP), with no evidence of nitrate displacement. researchgate.net The interaction with plutonium(IV) is also significant, with HDBP readily complexing with it, leading to increased extraction and displacement of nitrates. researchgate.net
Technetium, a fission product of concern, also interacts with HDBP. acs.orgdigitellinc.com In the PUREX process, Tc can be reduced to Tc(IV) and form strong complexes with HDBP, causing it to follow the plutonium stream. acs.orgnih.gov
Influence on Distribution Coefficients and Separation Processes
The formation of strong complexes between HDBP and actinides significantly impacts their distribution coefficients (D), which is a measure of the distribution of a solute between two immiscible phases. The presence of HDBP in the organic phase generally leads to an increase in the distribution coefficient of uranium(VI). researchgate.net This enhanced extraction can complicate the subsequent stripping stage, where the aim is to recover the actinides from the organic phase back into an aqueous solution. nih.gov
Mechanisms of Third Phase Formation
Under certain conditions, the accumulation of metal-HDBP complexes in the organic phase can lead to the formation of a "third phase". researchgate.netacs.org This phenomenon involves the splitting of the organic phase into two distinct layers: a light phase and a heavy, metal-rich third phase. acs.orgnih.gov The formation of this third phase is detrimental to solvent extraction operations as it can cause hydraulic instabilities and complicate phase separation. researchgate.netacs.org
The mechanism of third phase formation is linked to the aggregation of the extracted metal complexes. rsc.org In the case of Tc(IV) extraction with HDBP in n-dodecane, the formation of a third phase is dependent on the HDBP concentration. nih.gov At lower concentrations (e.g., 15% HDBP), a single organic phase is observed, while at higher concentrations (e.g., 30% HDBP), phase splitting occurs. nih.gov The heavy phase is characterized by a significantly higher concentration of the extracted metal complex. acs.orgnih.gov For instance, in the Tc(IV)-HDBP system, the concentration of technetium in the heavy phase can be an order of magnitude higher than in the light phase. acs.orgnih.gov
The formation of polymeric or aggregated species, such as [Tc₂(μ−O)₂]⁴⁺ cores in certain technetium carbonate complexes, illustrates the tendency of these systems to form larger structures that can contribute to phase separation issues. researchgate.net
Speciation of Technetium Dibutylphosphate Complexes
The chemical form, or speciation, of technetium-dibutylphosphate complexes has been a subject of detailed investigation. In the PUREX process, technetium, often present as the pertechnetate (B1241340) anion (TcO₄⁻), can be reduced to Tc(IV). acs.orgnih.gov This tetravalent technetium then forms strong complexes with HDBP. acs.orgnih.gov
Studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on the Tc(IV)-HDBP system in n-dodecane have identified different species in the light and heavy organic phases that form upon phase splitting. acs.orgnih.govosti.gov In the light phase, the dominant species is proposed to be Tc(NO₃)₃(DBP)(HDBP)₂. acs.orgnih.govosti.gov In the heavy phase (the third phase), the species is identified as Tc(NO₃)₂(DBP)₂(HDBP)₂. acs.orgnih.govosti.gov Theoretical calculations have confirmed the stability of these proposed complexes. acs.orgosti.gov
When third phase formation is avoided by using a lower concentration of HDBP (e.g., in a TBP/HDBP mixture), the speciation is dominated by a different complex, Tc(NO₃)₃(DBP). nih.gov These findings highlight the complex interplay between HDBP concentration, metal loading, and the resulting chemical species in the organic phase. nih.gov
Lanthanide Complexation (e.g., Europium)
Dibutylphosphate also forms strong complexes with trivalent lanthanide ions, such as Europium(III). researchgate.netosti.gov This complexation is relevant in nuclear fuel reprocessing because lanthanides are major fission products and their co-extraction with actinides can interfere with the purification of the latter. osti.gov
Time-resolved laser-induced fluorescence spectroscopy (TRLFS) and extraction experiments have been used to study the complexation of Eu(III) with HDBP. researchgate.net These studies have investigated the inner-sphere hydration numbers and emission spectra of the extracted Eu(III) complexes. researchgate.net In Eu-HDBP complexes, it was found that one water molecule remained in the inner coordination sphere at both low and high nitric acid loadings. researchgate.net
When both TBP and HDBP are present, the system becomes more complex, with the formation of more than one species and the appearance of a third phase at low nitric acid concentrations. researchgate.net The interaction between Eu(III) and HDBP is strong, and HDBP is a more efficient extractant for lanthanides compared to TBP. osti.gov
Role of Dibutylphosphate in Antagonistic Effects in Separation Operations
The presence of HDBP in solvent extraction systems often leads to antagonistic effects, which are phenomena where the combined effect of two extractants is less than the sum of their individual effects. researchgate.netacs.orgnih.gov In the context of the PUREX process, HDBP's strong complexation with actinides like plutonium can inhibit their stripping from the organic phase, which is a critical step for their recovery and purification. researchgate.netacs.orgnih.gov This retention of metal ions in the solvent disrupts the intended separation. nih.gov
Furthermore, the formation of precipitates and the troublesome third phase are direct consequences of the strong interactions between HDBP and metal ions like Zr(IV) and Pu(IV). researchgate.netacs.org These phenomena can lead to operational problems in industrial-scale solvent extraction circuits, including poor phase separation and crud formation at the aqueous-organic interface. researchgate.netpnnl.gov The antagonistic effects of HDBP underscore the importance of controlling its concentration in the solvent to maintain the efficiency and stability of nuclear fuel reprocessing operations. nih.gov
Interactions at Interfacial Boundaries (e.g., Air-Aqueous Interfaces)
Dibutylphosphate (DBP), a known degradation product of tributylphosphate (TBP), exhibits notable activity at interfacial boundaries such as the air-aqueous interface. digitellinc.com Its behavior in these environments is critical for understanding processes like solvent extraction and the transport of molecules across phase boundaries. osti.gov DBP is considered a partially water-soluble surfactant, and its partitioning and orientation at the air-water interface are influenced by several factors, including pH, electrolyte concentration, and the specific ions present in the aqueous phase. osti.govaip.org
Research utilizing surface-selective techniques like sum frequency generation-vibrational spectroscopy (SFG-VS) combined with surface tension measurements has provided detailed molecular-level insights into these interactions. digitellinc.comosti.gov When introduced into an aqueous phase, DBP (in its acidic form, HDBP) can dissociate into the DBP⁻ anion and a proton, leading to the formation of a negatively charged interface. aip.orgresearchgate.net This charge alters the hydrogen-bonding network of water molecules at the interface. researchgate.net
The partitioning of DBP to the interface is significantly affected by the composition of the aqueous subphase. Studies have shown that increasing the acidity of the aqueous phase enhances the migration of the protonated HDBP form to the air-aqueous boundary. digitellinc.com A "salting out" effect is also observed, where increasing the concentration of electrolytes in the bulk solution promotes the partitioning of DBP to the interface. aip.org At high ionic strengths (e.g., 1M), this increased partitioning is evident from changes in the C–H peak intensities in SFG spectra, which suggest a greater number of DBP molecules at the interface and potential changes in their orientation. aip.org
Compared to related compounds like tributyl phosphate (B84403) (TBP) and dibutyl butyl phosphonate (B1237965) (DBBP), DBP has a significantly higher aqueous solubility. geoscienceworld.org This characteristic may lead to a lower accumulation of DBP at the water-air interface relative to its less soluble counterparts, suggesting a comparatively lower surface activity under certain conditions. geoscienceworld.org
Research Findings on Ion-Specific Interactions
The interaction between DBP and various cations at the air-aqueous interface has been a subject of detailed investigation. The specific nature of the cation (the specific ion effect) plays a crucial role in modulating the interfacial structure. osti.govaip.org Studies involving Hofmeister series cations (such as Li⁺, Na⁺, Cs⁺, and Mg²⁺) have revealed concentration-dependent behaviors. osti.govaip.org
At low ionic strength (e.g., 1 mM): The interfacial potential created by the negatively charged DBP⁻ anions dominates the interactions. Counter-cations in the subphase act to screen this charge, with their effectiveness following a direct Hofmeister order. osti.govaip.org
At high ionic strength (e.g., 1M): The high concentration of ions effectively neutralizes the interfacial electric field. osti.govaip.org Under these conditions, the partitioning of DBP to the interface is enhanced, driven by the specific interactions between the cation, its hydration shell, and the phosphate head group of the DBP molecule. osti.govaip.org
Interfacial Tension Data
The presence of DBP and electrolytes demonstrably lowers the surface tension of water. The following table summarizes representative surface tension measurements.
| System | Surface Tension (dyn/cm) |
| Pure Water | ~72.0 |
| 0.24 mM HDBP in 1 mM ionic strength salt solution | ~65.6 - 66.1 |
| 0.24 mM HDBP in 1M ionic strength salt solution | ~65.6 - 66.1 |
Data sourced from The Journal of Chemical Physics. aip.org The decrease in surface tension is primarily attributed to the increased number of DBP molecules at the interface. aip.org The similar surface tension values for 1 mM and 1M salt solutions suggest that the total number of DBP molecules at the interface may be comparable in both cases, with the observed spectral differences arising from changes in molecular orientation and ion-headgroup interactions. aip.org
Environmental Fates and Transport of Dibutylphosphate
Biodegradation Mechanisms and Rates
The microbial breakdown of DBP is a significant pathway for its removal from the environment. jmb.or.kr Various microorganisms have been identified that can utilize DBP as a source of carbon and phosphorus. nih.gov
Several bacterial strains have been isolated and shown to effectively degrade DBP. A notable example is Sphingobium sp. strain RSMS, which was isolated from a radioactive solid waste management site. This strain demonstrated the ability to completely degrade 20 mM of DBP within two days. nih.gov Another study identified Acidovorax sp. and Sphingobium sp. as capable of utilizing dibutyl phosphite, a related compound, as a sole carbon source. oup.comresearchgate.net A mixed culture predominantly composed of Pseudomonas species has also been shown to biodegrade DBP. nih.gov The bacterium Klebsiella pneumoniae S3, isolated from soil, can biotransform TBP into DBP. nih.gov The degradation of DBP is often linked to the activity of phosphoesterase enzymes, which can include phosphotriesterases, phosphodiesterases, and phosphomonoesterases that sequentially break down the parent compounds. researchgate.netbiorxiv.org
The rate of DBP biodegradation can be significant. For instance, pre-grown biomass of a mixed microbial culture showed a DBP biodegradation rate of 37 μmol h⁻¹ mg protein⁻¹. nih.gov Sphingobium sp. strain RSMS achieved 50% degradation of 20 mM DBP within the first 24 hours. researchgate.net
Several environmental factors can influence the rate and extent of DBP biodegradation. The presence of other carbon sources, such as glucose, can have a notable effect. High concentrations of glucose have been found to suppress the degradation of DBP. nih.gov In one study, increasing glucose concentrations above 0.5% led to decreased TBP degradation, and consequently DBP formation, with no degradation observed at 5% or 10% glucose. researchgate.net This suggests a catabolite repression mechanism where the bacteria preferentially utilize the more easily accessible carbon source.
Other factors that affect microbial activity in general also play a role. These include pH, temperature, and the presence of inhibitory substances. For instance, the biodegradation of the parent compound TBP by a mixed culture was optimal at a pH of 7 and a temperature of 30°C, with reduced activity at lower temperatures and inhibition by certain metals like copper and cadmium. nih.gov
Degradation Products and Mineralization Pathways
The biodegradation of DBP proceeds through a stepwise process, ultimately leading to the release of inorganic phosphate (B84403), a process known as mineralization. researchgate.netcabidigitallibrary.org
The primary pathway for DBP degradation involves the enzymatic hydrolysis of one of the butyl ester bonds, resulting in the formation of monobutyl phosphate (MBP) and butanol. researchgate.netdoi.org This step is catalyzed by phosphodiesterases. researchgate.net Subsequently, MBP is further hydrolyzed by phosphomonoesterases to release inorganic phosphate and another molecule of butanol. researchgate.net This sequential dealkylation is a common mechanism for the breakdown of organophosphate esters. researchgate.net The released butanol can then be utilized by the microorganisms as a carbon source. nih.gov
| Initial Compound | Intermediate Product | Final Products | Enzyme Type (Postulated) |
|---|---|---|---|
| Dibutyl Phosphate (DBP) | Monobutyl Phosphate (MBP) | Inorganic Phosphate + Butanol | Phosphodiesterase |
| Monobutyl Phosphate (MBP) | - | Phosphomonoesterase |
In addition to the primary mineralization pathway, the formation of carboxylic acids has been observed during the degradation of DBP. cabidigitallibrary.org This is particularly noted in photocatalytic degradation processes, where both TBP and DBP degradation lead to the formation of the same types of carboxylic acids. cabidigitallibrary.orgresearchgate.net Radiolysis of TBP in the presence of nitric acid can also result in the formation of carboxylic acid and nitro group-based compounds. scitechnol.com
Persistence in Environmental Compartments (Water, Soil, Sediment, Air)
The persistence of DBP in the environment is dependent on the specific compartment and the prevailing environmental conditions.
Water: In aquatic systems, DBP is expected to adsorb to suspended solids and sediment. nih.gov While it is considered inherently biodegradable, it is not readily biodegradable, with one study showing only 12% of its theoretical oxygen demand met in 28 days in a closed bottle test. nih.govoecd.org Hydrolysis is also an expected important fate process in water. nih.gov The biodegradation half-life of the parent compound, dibutyl phthalate (B1215562), in natural waters is estimated to be around one day. nih.gov
Soil: When released to soil, DBP is expected to have moderate mobility based on an estimated Koc value of 490. nih.gov The persistence in soil is influenced by microbial activity. Given that various soil microorganisms can degrade DBP, its persistence is expected to be limited under favorable conditions for microbial growth. nih.govacs.org Fugacity modeling suggests that when DBP is released into water, a majority of it is likely to be distributed into soil and sediment. oecd.org
Sediment: DBP is expected to partition to aquatic sediments from the water column. epa.gov Its persistence in sediment will be governed by the anaerobic and aerobic biodegradation potential of the sediment microbial communities. The half-life of the related compound TBP in sediment is estimated to be less than 365 days, suggesting DBP would also not be indefinitely persistent. canada.ca
Air: Due to its low vapor pressure, DBP is not expected to volatilize significantly from soil or water surfaces. nih.gov Therefore, atmospheric transport is not considered a major environmental fate process for this compound. epa.gov
Environmental Release Pathways from Industrial Applications
This compound (DBP) is an organophosphorus compound with several industrial applications, leading to potential environmental release. Its primary uses include serving as a catalyst, particularly for cross-linking in the paint industry, and as an antistatic agent for the textile industry. oecd.org It also functions as a plasticizer in polymers like PVC, an anti-wear agent in lubricants and fuels, and an extraction agent for separating certain metals, such as uranium. ontosight.ainih.gov
Environmental release of this compound can occur from production facilities and at various industrial sites where it is used. oecd.org Potential for occupational exposure and subsequent environmental release exists during its manufacture, unloading, storage, and transfer operations. lanxess.com While it is often used in closed manufacturing processes by trained personnel, the possibility of release into water and air remains, particularly after biological treatment at production sites. oecd.orglanxess.com Spills and leaks are another direct pathway to the environment; therefore, it is recommended to absorb spills with inert materials and contain them for disposal as hazardous waste. nj.govchemicalbook.com The compound is considered inherently biodegradable but not readily so, and it is stable in neutral, acidic, or alkaline solutions, suggesting it may persist in the environment for a relatively long time. oecd.org
Waste Management and Treatment Strategies
The management of waste containing this compound is critical, especially in the context of radioactive waste generated from nuclear fuel reprocessing. nj.goviaea.org Specific strategies have been developed to handle organic radioactive liquid waste where DBP is a significant component.
Alkaline Hydrolysis of Organic Radioactive Liquid Waste
Alkaline hydrolysis is an established industrial process for treating spent solvents from the Plutonium-Uranium Extraction (PUREX) process, which is used for reprocessing spent nuclear fuel. ascelibrary.orgiaea.org The spent solvent is typically a mixture of 30% tributyl phosphate (TBP) in a diluent like n-dodecane, which becomes contaminated with degradation products and radionuclides. iaea.orgiaea.org
During alkaline hydrolysis, TBP is intentionally degraded using a sodium hydroxide (B78521) solution at elevated temperatures (125-130°C). iaea.org This reaction converts TBP into water-soluble compounds, primarily the sodium salt of this compound (Na-DBP) and butanol. iaea.org The process effectively separates the waste into three distinct phases:
Top Layer: Recovered n-dodecane, which is largely free of radioactivity and TBP, and can potentially be recycled. iaea.orgascelibrary.orgresearchgate.net
Middle Layer: An aqueous phase containing the water-soluble sodium this compound, butanol, and emulsified n-dodecane. ascelibrary.orgiaea.org This layer concentrates the majority of the radioactivity from the original spent solvent. iaea.orgascelibrary.org
Bottom Layer: Unreacted alkali solution. ascelibrary.orgiaea.org
This method successfully transfers almost all radioactivity from the organic solvent into the aqueous phase, which then requires further treatment. iaea.orgiaea.org The middle layer, rich in DBP (350-400 g/L) and with significant radioactivity, poses a considerable management challenge. ascelibrary.orgiaea.org
Pyrolysis of this compound-Laden Radioactive Liquid Waste
Pyrolysis has emerged as a promising technology for managing the this compound-rich middle layer generated from alkaline hydrolysis. ascelibrary.orgiaea.org This thermal decomposition process is conducted in an inert atmosphere and has demonstrated complete mineralization of the organic phosphate. ascelibrary.orgascelibrary.org
The primary goal of pyrolysis is to convert the sodium this compound into stable, inorganic sodium phosphate (Na₃PO₄). ascelibrary.orgascelibrary.org This method effectively destroys the organic component of the waste while separating and isolating the radioactive content within the resulting solid residue. ascelibrary.orgascelibrary.org The process also yields an organic layer, which can be incinerated, and an aqueous layer that can be combined with low-level waste for disposal. ascelibrary.org Research has shown that the thermal decomposition of TBP is autocatalytic, proceeding rapidly in the presence of phosphoric acid. researchgate.net
Immobilization of Pyrolysis Residues
The final step in this waste management strategy is the safe, long-term disposal of the radioactive residues produced during pyrolysis. ascelibrary.org Immobilization involves incorporating the solid, radionuclide-containing residue into a stable, solid matrix.
Cementation is a widely used and effective method for this purpose. researchgate.net The solid residues from the pyrolysis of the DBP-laden waste are mixed with cement to create a solid waste form. ascelibrary.orgascelibrary.org Studies have demonstrated that a cement waste form containing up to 20% by weight of the pyrolysis residue can be successfully produced. ascelibrary.org The quality of this immobilization is assessed by durability tests, such as the leachability index. A leachability index greater than 6, which has been achieved for these cement forms, indicates that the conditioned waste meets the necessary acceptance criteria for safe and effective long-term disposal with minimal environmental impact. ascelibrary.orgascelibrary.org
Interactive Data Table: Waste Treatment Phases
| Treatment Stage | Input Material | Key Process | Output Products | Purpose |
| Alkaline Hydrolysis | Spent PUREX Solvent (TBP in n-dodecane) | Reaction with NaOH | 1. n-dodecane (Top)2. DBP-rich aqueous layer (Middle)3. Unreacted alkali (Bottom) | Separate diluent and concentrate radionuclides with DBP. iaea.orgascelibrary.org |
| Pyrolysis | DBP-rich Middle Layer | Thermal Decomposition | 1. Solid Residue (Na₃PO₄, radionuclides)2. Organic Layer3. Aqueous Layer | Mineralize organic phosphate and isolate radioactivity. ascelibrary.orgascelibrary.org |
| Immobilization | Solid Pyrolysis Residue | Cementation | Conditioned Cement Waste Form | Create a stable solid form for long-term disposal. ascelibrary.orgascelibrary.org |
Toxicological and Ecotoxicological Research on Dibutylphosphate
Human Exposure and Biomonitoring
Dibutylphosphate (DBP) is recognized as a principal metabolite of the industrial chemical tributyl phosphate (B84403) (TBP) and is utilized as a urinary biomarker to assess human exposure to TBP and other organophosphate flame retardants (OPEs). researchgate.netnih.gov The widespread use of OPEs in various consumer and industrial products leads to human exposure, which can be monitored through the quantification of their metabolites in urine. nih.govnih.gov DBP is specifically the metabolite of tributyl phosphate (TBP), also referred to as tri-n-butyl phosphate (TnBP). nih.gov
Biomonitoring studies confirm that metabolites of OPEs are detectable in human urine, indicating broad exposure within the general population. nih.gov For instance, the National Health and Nutrition Examination Survey (NHANES) in the United States developed methods to measure DBP and other flame retardant metabolites in urine to serve as exposure biomarkers. cdc.gov Studies have analyzed urine samples from the general population to determine background exposure levels. In a German study of individuals not occupationally exposed to TBP, DBP was detected, establishing a basis for a biological reference value (BAR) of 0.5 µg of dibutyl phosphate per liter of urine. researchgate.net The detection of DBP in urine provides a reliable method for assessing cumulative exposure to its parent compounds. oup.com
The quantification of DBP in human urine is a critical tool for exposure assessment and is typically accomplished using advanced analytical techniques. researchgate.netoup.com Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination and detection of DBP in biological samples like urine. researchgate.net Analytical procedures often involve solid-phase extraction (SPE) to isolate the metabolites from the urine matrix, followed by derivatization, commonly with pentafluorobenzyl bromide (PFBBr), before GC-MS analysis. oup.comoup.comsigmaaldrich.com
These methods are designed to be sensitive enough to detect low levels of exposure, as is often the case in the general population. oup.com Detection limits for DBP and other dialkyl phosphates have been reported in the range of 0.1 to 0.15 ng/mL. oup.comsigmaaldrich.com In some analytical methods, DBP itself serves as an internal standard for the quantification of other organophosphate pesticide metabolites. oup.comoup.comsigmaaldrich.com The development of automated SPE processes has made these analytical methods more cost-effective, rapid, and suitable for large-scale epidemiological studies and routine exposure assessment. oup.comsigmaaldrich.com For instance, the NHANES utilizes a method involving enzymatic hydrolysis, automated off-line SPE, and isotope dilution-electrospray ionization tandem mass spectrometry for analyzing urinary flame retardant metabolites. cdc.gov
Studies have reported varying concentrations of DBP in the urine of non-occupationally exposed populations. One study found a 95th percentile of 0.67 µg/L, while others reported maximum levels of 0.45 µg/L and 0.26 µg/L. researchgate.net Another study on children in Germany detected DBP with a median value of 0.11 µg/L and a maximum of 0.45 µg/L. publisso.de
Recent research has indicated a significant association between exposure to this compound and adverse health outcomes, particularly dyslipidemia. nih.govnih.gov Dyslipidemia is a metabolic disorder characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood and is a known risk factor for cardiovascular disease. nih.gov
A study focusing on environmental pollutants and dyslipidemia identified DBP as one of eight main environmental chemicals significantly associated with most dyslipidemia markers. qut.edu.auresearchgate.net Specifically, DBP was strongly associated with elevated levels of low-density lipoprotein (LDL) cholesterol. nih.gov This connection is considered a novel and significant finding in scientific literature. nih.gov The research, which employed a multi-omics approach, provided a panoramic view of the associations between various chemicals and markers of dyslipidemia, highlighting the potential role of environmental exposures in its pathogenesis. nih.govqut.edu.au While some studies have found associations between other organophosphate flame retardant metabolites and serum lipid levels, the link between DBP and dyslipidemia is a key finding. dntb.gov.ua These results underscore the need for strategies to limit environmental and workplace exposures to DBP and its parent compounds. nih.gov
Ecotoxicological Effects on Aquatic Organisms
Dibutylphosphate has been shown to exert toxic effects on various aquatic organisms, with its toxicity profile characterized through acute and chronic studies on species like fish and Daphnia magna. The chemical is generally considered to be slightly toxic to fish. oecd.org
Acute toxicity tests have established median lethal concentration (LC50) and median effective concentration (EC50) values. For fish, the acute LC50 value is reported to be in the range of 110-130 mg/L. oecd.orgoecd.org For the water flea Daphnia magna, a key indicator species in aquatic toxicology, the acute EC50 for immobilization is 210 mg/L, and the 24-hour LC50 is also reported in this range. oecd.orgoecd.org More recent studies on Daphnia magna have reported 24-hour and 48-hour LC50 values of 3.04 mg/L and 2.55 mg/L, respectively. nih.gov Another study found the 48-hour LC50 for neonatal Daphnia magna to be 2.83 mg/L and 4.31 mg/L for adults, suggesting that neonates are more sensitive to DBP exposure. peerj.com
Chronic toxicity studies provide insight into the long-term effects of DBP. For Daphnia magna, a 21-day chronic test determined a No-Observed-Effect-Concentration (NOEC) for reproduction to be 66 mg/L. oecd.orgoecd.org However, other research indicates that even low concentrations can be harmful over time, with one report classifying DBP as an endocrine disruptor capable of causing severe aquatic toxicity with accumulation. jpmsonline.com
Toxicity of Dibutylphosphate to Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Fish (unspecified) | LC50 | 110 - 130 | Acute | oecd.orgoecd.org |
| Daphnia magna | EC50 | 210 | Acute | oecd.orgoecd.org |
| Daphnia magna | NOEC (reproduction) | 66 | 21 days | oecd.orgoecd.org |
| Daphnia magna (neonate) | LC50 | 3.48 | 24 hours | peerj.com |
| Daphnia magna (neonate) | LC50 | 2.83 | 48 hours | peerj.com |
| Daphnia magna (adult) | LC50 | 4.92 | 24 hours | peerj.com |
| Daphnia magna (adult) | LC50 | 4.31 | 48 hours | peerj.com |
| Daphnia magna | LC50 | 3.04 | 24 hours | nih.gov |
| Daphnia magna | LC50 | 2.55 | 48 hours | nih.gov |
Studies using zebrafish (Danio rerio) as a model organism have demonstrated that dibutylphosphate can significantly impact male reproductive health, particularly spermatogenesis. nih.govnih.gov Exposure to DBP has been shown to induce oxidative stress in the testes and disrupt the process of sperm production. nih.gov
In one study, adult male zebrafish exposed to DBP at concentrations of 500 µg/L and 1000 µg/L for 28 days exhibited a reduction in spermatozoa, accompanied by an increase in earlier stage germ cells like spermatocytes and spermatogonia. nih.govresearchgate.net This indicates an impairment in the maturation of sperm cells. The exposure also led to increased levels of malondialdehyde (MDA), a marker of oxidative stress, and decreased activity of antioxidant enzymes in the testes. nih.gov
Furthermore, research investigating the combined effects of DBP and another phthalate (B1215562), diisobutyl phthalate (DiBP), found that the mixture could cause more severe structural damage to the testis than exposure to either chemical alone. nih.gov This combined exposure was shown to disrupt spermatogenesis and affect pathways related to steroid hormone synthesis. nih.gov These findings highlight the potential for DBP to act as a reproductive toxicant in aquatic environments, affecting the fertility and reproductive success of fish populations. nih.govnih.gov
Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Dibutylphosphate | 7881 |
| Tributyl phosphate | 31357 |
| Diisobutyl phthalate | 6780 |
| Malondialdehyde | 10964 |
| Cholesterol | 5997 |
| Triglyceride | - |
| Low-density lipoprotein | - |
| Triphenyl phosphate | 7945 |
| Tris(1,3-dichloro-2-propyl) phosphate | 24775 |
| Tris(1-chloro-2-propyl) phosphate | 6516 |
Molecular and Transcriptomic Mechanisms of Ecotoxicity
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful lens through which to view the ecotoxicity of chemical compounds. By analyzing changes in gene expression, researchers can uncover the molecular pathways that are disrupted by exposure to a toxicant. fiveable.me This approach allows for the identification of novel targets and mechanisms of toxicity that may not be apparent through traditional methods. fiveable.me
In the context of ecotoxicology, transcriptomic analysis can reveal how a substance like this compound impacts organisms at the molecular level, providing insights into its potential environmental risks. For instance, studies on other organophosphate esters have utilized transcriptomics to understand their effects on various organisms. Transcriptomic and metabolomic analyses in a three-dimensional rat primary brainsphere model exposed to organophosphate esters (OPEs) revealed disturbances in pathways related to neurotransmission, immune response, and cell cycle and fatty acid metabolism. nih.govnih.gov Similarly, in rockfish exposed to another OPE, TCIPP, proteome and metabolome analysis showed disruption of pathways linked to neurotransmission, neurodevelopment, and signal transduction. nih.gov
Furthermore, transcriptome-wide analysis has been employed to understand transgenerational immune priming in insects, demonstrating that maternal exposure to a pathogen can lead to significant changes in the gene expression patterns of their offspring. nih.gov This highlights the potential for environmental stressors to have effects that span generations. In hybrid abalone, transcriptomic analysis has been used to investigate the molecular basis of thermal resistance, identifying key pathways such as protein processing in the endoplasmic reticulum and the NF-κB signaling pathway. nih.gov These examples underscore the utility of transcriptomics in elucidating the complex molecular responses of organisms to environmental challenges.
Cellular and Molecular Mechanisms of Toxicity
The toxicity of this compound at the cellular and molecular level involves a cascade of interconnected events. Research has illuminated several key mechanisms through which this compound exerts its adverse effects.
Oxidative Stress Induction
A significant mechanism of this compound toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Organophosphorus pesticides, a related class of compounds, are known to induce oxidative stress, leading to the generation of free radicals and alterations in antioxidant enzymes. nih.gov
Urinary metabolites of organophosphate esters (OPEs), including this compound, have been positively correlated with markers of DNA oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). frontiersin.org This suggests that human exposure to these compounds may lead to oxidative damage to DNA. frontiersin.org Studies on pregnant women have found that exposure to OPEs is associated with higher levels of oxidative stress markers. nih.gov Animal and in vitro studies have also demonstrated that exposure to certain OPEs can induce oxidative stress. nih.gov This can result in damage to mitochondrial and nuclear DNA, as well as lipid peroxidation. nih.gov
The induction of oxidative stress can have far-reaching consequences, promoting cellular lipid peroxidation which damages cell membrane structure and function. researchgate.net It is also a key factor in regulating cell death. frontiersin.org
Disruption of Hormone Synthesis and Signaling Pathways
This compound is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's endocrine system. tiped.org EDCs can act through various mechanisms, including binding to hormone receptors, altering hormone synthesis or metabolism, and affecting hormone transport. tiped.org The endocrine system relies on hormones to regulate numerous physiological processes, including development, reproduction, and metabolism. tiped.org
The disruption of hormone synthesis can also be linked to effects on lipid metabolism. Dysregulation of cholesterol, a precursor for steroid hormone biosynthesis, can impair steroidogenesis. nih.gov
Impact on Neurotransmission and Neurodevelopment
The developing brain is particularly vulnerable to the effects of EDCs. nih.gov Exposure to these chemicals during critical periods of brain organization can alter neural circuits. nih.gov Organophosphate esters have been shown to interfere with non-cholinergic pathways at environmentally relevant doses, which can have implications for neurodevelopment. nih.gov
Research has linked exposure to organophosphate esters with disruptions in neurotransmitter systems. mdpi.com Studies on various OPEs have indicated that they can perturb pathways related to neurotransmission and neurodevelopment. nih.govnih.gov For example, exposure to some OPEs has been associated with alterations in glutamate (B1630785) and gamma-aminobutyric acid (GABA) systems. nih.gov In rodent models, exposure to certain OPEs has been shown to lead to a decrease in neurotransmitters and affect pathways involved in memory. mdpi.com Furthermore, some OPEs have been found to impair synaptic transmission, synaptogenesis, and neuronal development in the hippocampus of mice and rats. researchgate.net
Germ Cell Apoptosis and DNA Damage
Apoptosis, or programmed cell death, is a crucial process for normal development and tissue maintenance. frontiersin.org However, exposure to toxic substances can lead to inappropriate apoptosis. Germ cells, in particular, are highly sensitive to DNA damage. elifesciences.org
Oxidative stress induced by chemical exposure can lead to DNA damage in testicular germ cells, which can trigger apoptosis. mdpi.com The accumulation of ROS can directly damage cellular components, including nuclear DNA, jeopardizing cellular integrity and function. mdpi.com DNA damage response pathways are activated in response to genotoxic stimuli, and these can lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov
Studies on other organophosphate compounds have shown that they can induce apoptosis in germ cells. researchgate.net This process may involve the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c. researchgate.net
Effects on Mitochondrial Function
Mitochondria are essential organelles responsible for energy production and are also central to cellular life and death decisions. Disruption of mitochondrial function is a key aspect of this compound's toxicity. Early stages of apoptosis often involve the disruption of mitochondrial function, including changes in the mitochondrial membrane potential. thermofisher.com
Exposure to dibutyl phthalate, a related compound, has been shown to cause mitochondrial impairments in zebrafish cells, including elevated mitochondrial oxidative stress, reduced membrane potential, and impaired ATP synthesis. nih.gov In human lymphocytes, dibutyl phthalate has been observed to induce mitochondrial damage through oxidative stress and glutathione (B108866) depletion. nih.gov There appears to be a "cross-talk" between mitochondria and lysosomes in the toxicity of some of these compounds, where damage to one organelle can propagate to the other. nih.gov
The accumulation of damaged mitochondria due to impaired autophagy (the process of clearing out damaged cellular components) can lead to heightened oxidative stress, creating a vicious cycle. frontiersin.org Nutrients like riboflavin (B1680620) and Coenzyme Q10 are important for mitochondrial function and energy production. mdpi.com
Table of Research Findings on this compound and Related Compounds
Table of Compounds and PubChem CIDs
In Vitro and In Vivo Toxicity Assessments
The toxicity of dibutylphosphate (DBP) has been evaluated through a series of in vitro (laboratory-based) and in vivo (animal) studies to understand its potential effects on living organisms. These assessments have explored various endpoints, including cytotoxicity, genotoxicity, and systemic toxicity in animal models.
In Vitro Toxicity Assessments
In vitro studies are crucial for isolating and understanding the direct effects of a chemical on cells in a controlled environment. For dibutylphosphate, these studies have primarily focused on its potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).
Genotoxicity Studies:
Dibutylphosphate has been subjected to several genotoxicity assays to determine its potential to induce mutations or chromosomal damage. The results have been largely negative. For instance, DBP did not show genotoxic effects in bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli WP2 uvrA, with and without metabolic activation. industrialchemicals.gov.au
A chromosomal aberration test using Chinese Hamster Lung (CHL/IU) cells was conducted in line with OECD Test Guideline 473. oecd.org In this study, DBP did not induce chromosomal aberrations at concentrations up to 410 µg/mL without metabolic activation and 540 µg/mL with metabolic activation. industrialchemicals.gov.au The maximum concentration used in the short-term treatment was 0.54 mg/ml, which is equivalent to approximately 10 mM as required by the test guidelines. oecd.org Additionally, a hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, another test for gene mutations in mammalian cells, was also negative. industrialchemicals.gov.au
Cytotoxicity Studies:
The cytotoxic potential of dibutylphosphate has been explored in various cell lines. One study synthesized novel 1,2,3-triazol-5-yl-phosphonates using DBP and found that the resulting compounds showed varied levels of cytotoxicity against human promyelocytic leukemia HL-60 cells, with some exhibiting moderate activity.
In a study on bovine peripheral lymphocytes, a concentration-dependent decrease in cell viability was observed with dibutyl phthalate (a related compound, often confused with dibutylphosphate, for which DBP is a major metabolite), indicating cytotoxic effects. nih.gov The cytotoxicity of polyesters synthesized using DBP as a catalyst was evaluated using an MTT assay, which showed the biosafety of the resulting polymers. researchgate.net
Interactive Table: Summary of In Vitro Genotoxicity Studies on Dibutylphosphate
| Test System | Guideline | Concentration | Metabolic Activation | Result | Reference |
| S. typhimurium & E. coli | Ames Test | Up to 156.2 µ g/plate | With & Without | Negative | industrialchemicals.gov.au |
| Chinese Hamster Lung (CHL/IU) cells | OECD TG 473 | Up to 540 µg/mL | With & Without | Negative | industrialchemicals.gov.auoecd.org |
| Mammalian Cells | HPRT Assay | Not Specified | Not Specified | Negative | industrialchemicals.gov.au |
***In Vivo* Toxicity Assessments**
In vivo studies in animal models provide a more comprehensive picture of a substance's toxicity, as they account for metabolic processes and interactions between different organ systems.
Acute and Repeated Dose Toxicity:
The acute oral toxicity of dibutylphosphate is considered low, with a reported median lethal dose (LD50) in male rats of 3,200 mg/kg. oecd.org Another study in male Sprague-Dawley rats reported an LD50 of 3690 mg/kg. regulations.gov Signs of acute toxicity at high doses included decreased locomotor activity, deep breathing, salivation, and red urine. industrialchemicals.gov.au
A combined repeated dose and reproductive/developmental toxicity screening test in rats (OECD TG 422) revealed that the main toxic effects were observed in the stomach, bladder, and organs related to excretion. oecd.org Hepato-toxic effects, such as swollen hepatocytes and increased liver weight, were also noted. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity in this study was determined to be 30 mg/kg/day, based on mortality and bladder damage observed at higher doses. industrialchemicals.gov.au
Reproductive and Developmental Toxicity:
In the same combined study (OECD TG 422), there was no significant effect on fertility or reproductive performance in parental rats. oecd.org However, a decrease in the number of live pups was noted at the highest dose of 1000 mg/kg/day. industrialchemicals.gov.au The NOAEL for reproductive toxicity was established at 1000 mg/kg/day for both sexes, and the NOAEL for developmental toxicity was 300 mg/kg/day. industrialchemicals.gov.au
Genotoxicity:
Consistent with the in vitro findings, in vivo genotoxicity studies have also been negative. A micronucleus test in mice (OECD TG 474) did not show any genotoxic effects. industrialchemicals.gov.au
Carcinogenicity:
There is no direct evidence to suggest that dibutylphosphate itself is carcinogenic. nj.gov However, it is a major metabolite of tributyl phosphate (TBP), which has been shown to cause bladder tumors in rats. europa.eu The bladder effects, such as irritation, inflammation, and epithelial hyperplasia, observed in rats treated with dibutylphosphate are similar to those caused by TBP. industrialchemicals.gov.au This suggests that dibutylphosphate likely contributes significantly to the bladder effects seen in studies with its parent compound, TBP. industrialchemicals.gov.au
Interactive Table: Summary of In Vivo Toxicity Studies on Dibutylphosphate
| Study Type | Species | Guideline | Key Findings | NOAEL | Reference |
| Acute Oral Toxicity | Rat | OECD TG 401 (similar) | LD50: >2000 mg/kg bw/day | - | industrialchemicals.gov.au |
| Repeated Dose & Repro/Devo Screening | Rat | OECD TG 422 | Stomach, bladder, and liver toxicity. | 30 mg/kg/day (repeated dose) | industrialchemicals.gov.auoecd.org |
| Reproductive Toxicity | Rat | OECD TG 422 | No effect on fertility. | 1000 mg/kg/day | industrialchemicals.gov.au |
| Developmental Toxicity | Rat | OECD TG 422 | Decreased live pups at high dose. | 300 mg/kg/day | industrialchemicals.gov.au |
| Genotoxicity (Micronucleus Test) | Mouse | OECD TG 474 | Negative | - | industrialchemicals.gov.au |
Q & A
Basic: What analytical methods are most reliable for quantifying DBP in complex matrices like solvent extraction systems?
To quantify DBP in mixtures containing tributylphosphate (TBP) or metal complexes, fluorimetric analysis after extraction with carbon tetrachloride has been historically employed. However, this method shows limitations in precision due to incomplete recovery of the uranyl-DBP complex, as seen in uranium nitrate solutions where fluorimetric results only captured ~20% of expected values . For higher accuracy, HPLC with dibutylammonium phosphate buffer (Solution A) and acetonitrile gradients (Solution B) is recommended, as outlined in pharmacopeial methods . Validate methods using spiked recovery experiments to account for matrix effects.
Advanced: How can researchers resolve discrepancies in DBP solubility data across different solvent systems?
Discrepancies in solubility (e.g., zirconium nitrate DBP in Amsco: (2±1)×10⁻⁵ M vs. earlier reports of 7.9×10⁻⁵ M) often arise from impurities (e.g., residual acetone) or inconsistent preparation protocols . To mitigate this:
- Standardize synthesis : Avoid acetone in purification steps, as it artificially inflates solubility .
- Characterize phases : Use techniques like ICP-MS for metal content and FTIR to confirm DBP complex integrity post-synthesis.
- Replicate conditions : Ensure temperature, solvent purity, and mixing protocols match prior studies for direct comparison .
Basic: What are the primary decomposition pathways of DBP in industrial solvent extraction processes?
DBP forms via hydrolysis of tributylphosphate (TBP) under acidic or high-radiation conditions. It acts as a degradation byproduct that complexes with metals like uranium and zirconium, leading to precipitates that impair equipment function . Key pathways include:
- Acidic hydrolysis : TBP → DBP + butanol.
- Radiolysis : TBP degradation under radiation forms DBP and monobutylphosphate (MBP).
Monitor DBP accumulation using periodic solvent analysis and implement scrubbing steps (e.g., alkaline washes) to mitigate operational risks .
Advanced: How can researchers optimize DBP derivative synthesis for reproducible biological testing?
For derivatives like 9-β-D-arabinofuranosylcytosine-5'-dibutylphosphate, reaction time and solvent polarity critically influence yield. For example:
- Extended reaction times (24h vs. 6h) improve araC-DBP coupling efficiency but require rigorous purification (e.g., column chromatography with 15–20% methanol in chloroform) to isolate pure products .
- Characterization : Use ³¹P NMR to confirm phosphorylation and LC-MS to verify purity (>95%). Document solvent gradients and temperature controls to ensure reproducibility .
Basic: What experimental controls are essential when studying DBP’s role in metal ion extraction?
- Blank extractions : Run parallel experiments without DBP to identify background metal carryover.
- Phase ratio optimization : Vary organic/aqueous phase ratios to determine partitioning coefficients (e.g., uranium-DBP complex extraction into CCl₄) .
- Competing ligand tests : Add EDTA or citrate to aqueous phases to assess DBP’s selectivity over other chelators .
Advanced: How can computational modeling complement experimental studies of DBP’s coordination chemistry?
Molecular dynamics (MD) simulations can predict DBP’s binding modes with metals like Zr⁴⁺ or UO₂²⁺. For instance:
- Parameterize force fields : Use crystallographic data from analogous organophosphate-metal complexes.
- Validate with spectroscopy : Compare simulated IR/Raman spectra with experimental data to refine coordination geometry .
Leverage databases like DEPOD for phosphatase-substrate interaction patterns to infer DBP’s biological behavior .
Basic: What are the best practices for reporting DBP-related data to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed synthesis : Report reaction times, solvent ratios, and purification steps (e.g., “20% methanol in chloroform” for chromatography) .
- Compound characterization : Provide NMR, MS, and elemental analysis data for new derivatives. For known compounds, cite prior methods .
- Data transparency : Deposit raw spectral data or solubility curves in supplementary materials .
Advanced: How should researchers address conflicting data on DBP’s environmental toxicity?
When extrapolating from organophosphate class
- Conduct supplemental searches : Use terms like “organophosphate hydrolysis” + “ecotoxicity” to identify relevant studies .
- Validate assays : Compare DBP’s LC₅₀ in standardized models (e.g., Daphnia magna) against structurally similar compounds.
- Contextualize findings : Note limitations (e.g., differences in bioavailability between DBP and triaryl phosphates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
